molecular formula C7H8N2O2 B13625653 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13625653
M. Wt: 152.15 g/mol
InChI Key: CKODGFVXRKBHGG-UHFFFAOYSA-N
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Description

2-(2H-Pyrazol-3-yl)cyclopropane-1-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial strategies. Compounds based on the cyclopropane-carboxylic acid core have been identified as potent inhibitors of bacterial O-acetylserine sulfhydrylase (OASS), a key enzyme in the essential cysteine biosynthetic pathway of Gram-negative bacteria . Inhibition of OASS disrupts bacterial cysteine production, which can impair the oxidative stress response and increase bacterial susceptibility to conventional antibiotics . Research demonstrates that such inhibitors do not act as direct antibiotics but function as effective antibiotic adjuvants; they exhibit synergistic effects with colistin, helping to overcome antibacterial resistance by allowing for lower therapeutic doses of the antibiotic against pathogens like Escherichia coli, Salmonella enterica, and Klebsiella pneumoniae . This mechanism provides a promising research pathway to combat multi-drug resistant bacteria. The pyrazole heterocycle is a privileged structure in drug discovery, contributing to favorable physicochemical properties and enabling diverse interactions with biological targets . This product, 2-(2H-Pyrazol-3-yl)cyclopropane-1-carboxylic acid, is intended for research applications exclusively, including as a building block in organic synthesis, a lead compound for the development of enzyme inhibitors, and a tool compound for investigating bacterial resistance mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3H2,(H,8,9)(H,10,11)

InChI Key

CKODGFVXRKBHGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring can be synthesized via classical cyclopropanation reactions such as:

For 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid, the cyclopropane ring is functionalized with a carboxylic acid group, which can be introduced by starting from cyclopropane-1-carboxylic acid derivatives or by subsequent oxidation of cyclopropyl intermediates.

Reaction Conditions and Optimization

  • Base: Cesium carbonate (Cs2CO3) is preferred for its strong basicity and ability to deprotonate pyrazole nitrogen to enhance nucleophilicity.
  • Solvent: Acetonitrile (MeCN) is used as an inert polar aprotic solvent, which facilitates nucleophilic substitution and minimizes side reactions.
  • Temperature: Elevated temperature (~80 °C) is necessary to drive the reaction to completion.
  • Time: Overnight stirring (12–16 hours) ensures maximum conversion.
  • Work-up: After reaction completion, the mixture is cooled, diluted with dichloromethane (DCM), and washed with water to remove inorganic salts. Organic layers are dried over sodium sulfate (Na2SO4), and solvent is removed under reduced pressure.
  • Purification: Flash chromatography on silica gel using hexanes/ethyl acetate gradient yields the pure product.

Representative Reaction Scheme

Reagent/Intermediate Structure Description Yield (%) Notes
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Boronate ester of pyrazole ring Starting material Used for cross-coupling reactions
(Bromomethyl)cyclopropane Cyclopropane ring with bromomethyl substituent Reactant Electrophilic partner
Cs2CO3 Base Catalyst Deprotonates pyrazole nitrogen
MeCN Solvent Medium Polar aprotic, inert
1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Coupled intermediate 98 High yield, yellow oil
Subsequent hydrolysis/oxidation Converts boronate ester to carboxylic acid Final step Produces 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid

Analytical Data and Characterization

  • Molecular Formula: C8H8N2O2
  • Molecular Weight: Approximately 166.18 g/mol
  • SMILES Notation: CN1N=CC=C1C1CC1C(=O)O
  • Spectroscopic Data: Typically characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
  • Purity: Achieved by chromatographic purification methods, ensuring suitability for further synthetic applications or biological evaluation.

Summary Table of Preparation Parameters

Parameter Condition/Value Comments
Base Cesium carbonate (Cs2CO3) Strong base for pyrazole deprotonation
Solvent Acetonitrile (MeCN) Polar aprotic solvent
Temperature 80 °C Elevated temperature for reaction completion
Reaction Time Overnight (12–16 hours) Ensures full conversion
Work-up Extraction with DCM and water, drying Standard organic work-up
Purification Flash chromatography (Hexanes/EtOAc) High purity product
Yield Up to 98% for intermediate Efficient coupling step

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Esterification
Reacts with alcohols under acid catalysis (H₂SO₄, HCl) or coupling agents (DCC/DMAP) to form esters. For example:
R-OH + 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acidH+R-O-CO-cyclopropylpyrazole+H2O\text{R-OH + 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid} \xrightarrow{\text{H}^+} \text{R-O-CO-cyclopropylpyrazole} + \text{H}_2\text{O}

Amidation
Forms amides with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):
R-NH2+acidEDCR-NH-CO-cyclopropylpyrazole\text{R-NH}_2 + \text{acid} \xrightarrow{\text{EDC}} \text{R-NH-CO-cyclopropylpyrazole}

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in selective transformations:

Nucleophilic Substitution
In the presence of bases (e.g., NaH, K₂CO₃), the cyclopropane undergoes ring-opening or functionalization. For instance, enantiopure bromocyclopropanes react with azoles (e.g., pyrazole) to yield substituted cyclopropanes (Table 1) :

Cyclopropane PrecursorNucleophileConditionsProduct (Yield, dr)
(+)-23cag (bromide)PyrazoleNaH, THF, 50°C(+)-23cah (82%, dr 15:1)
(+)-23aag (ethyl)PyrroleNaH, THF, 50°C(+)-23aag (70%, dr 13:1)

Ring-Opening Reactions
Under acidic conditions, the cyclopropane ring may undergo cleavage, though this is less common due to stabilization by the pyrazole moiety .

Pyrazole Ring Transformations

The pyrazole heterocycle enables electrophilic substitution and cycloaddition:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyrazole C4 position.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups .

1,3-Dipolar Cycloaddition
Participates in base-mediated cycloadditions with diazo compounds. For example, reaction with ethyl diazoacetate under NaH/THF forms phosphorylated pyrazoles (82% yield) .

Biochemical Interactions

The compound inhibits enzymes like O-acetylserine sulfhydrylase (OASS) , critical in bacterial cysteine biosynthesis. Key findings include:

  • IC₅₀ values in the nanomolar range against OASS isoforms .

  • Ester derivatives act as prodrugs, enhancing cell permeability before hydrolysis to active acids .

DerivativeSubstituent (R)OASS-A IC₅₀ (nM)OASS-B IC₅₀ (nM)
9e 3-F-phenyl1218
9f 3-OH-phenyl1522
13h Dimethyl morpholine825

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (THF, dioxane) improve cyclopropane substitution yields .

  • Temperature : Elevated temperatures (40–50°C) enhance reaction rates but may reduce diastereoselectivity .

  • Steric Factors : Bulky substituents on the cyclopropane or nucleophile lower reactivity (e.g., ethyl vs. methyl groups) .

This compound’s versatility in organic synthesis and bioactivity highlights its value in medicinal chemistry and materials science. Future research could explore its applications in asymmetric catalysis or antibiotic adjuvants.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the potential of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains by acting as inhibitors of O-acetylserine sulfhydrylase. This enzyme is crucial for the biosynthesis of cysteine, and its inhibition can lead to bacterial growth suppression. The compound's derivatives have shown nanomolar activity against both O-acetylserine sulfhydrylase isoforms in vitro, suggesting a promising avenue for developing new antibacterial therapies .

Cancer Research
The compound has also been investigated for its cytotoxic properties against cancer cell lines. For instance, certain pyrazole derivatives synthesized through multicomponent reactions demonstrated cytotoxic activity against Hep G2 hepatocellular carcinoma and MCF-7 breast carcinoma cell lines. This suggests that modifications to the cyclopropane structure can enhance the anticancer efficacy of pyrazole derivatives, making them potential candidates for cancer treatment .

Agricultural Science

Herbicide Development
In agricultural applications, compounds similar to 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid are being explored for their herbicidal properties. The unique cyclopropane ring structure can be leveraged to create herbicides that target specific weed species while minimizing damage to crops. Research into the synthesis and application of these compounds could lead to more effective and environmentally friendly herbicides .

Material Science

Polymer Synthesis
The structural characteristics of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies

  • Antibacterial Efficacy Study
    A study conducted on the antibacterial efficacy of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid derivatives revealed that specific modifications at the 3′ position significantly improved their potency against resistant bacterial strains. The findings suggest that targeted structural modifications can enhance the therapeutic potential of these compounds in treating bacterial infections .
  • Cytotoxicity Assessment
    In vitro assessments showed that certain derivatives of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies with reduced side effects .

Mechanism of Action

The mechanism of action of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclopropane carboxylic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Comparisons :

  • Electronic Effects : The pyrazole ring in the target compound introduces two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions, unlike the sulfur-containing thiophene in 1-(thiophen-3-yl)cyclopropane-1-carboxylic acid .
  • Bioactivity Potential: Chloro-methoxy phenyl substituents (e.g., 1-(5-chloro-2-methoxyphenyl)...) are associated with enhanced lipophilicity and membrane permeability compared to pyrazole-based analogs, which may favor CNS penetration .

Cyclopropane Derivatives with Functionalized Side Chains

Compound Name Molecular Formula Molecular Weight CAS Number Functional Group Source
trans-2-Cyanocyclopropanecarboxylic acid C5H5NO2 123.10 39891-82-2 Cyano (-CN) PharmaBlock
1-Ethylcyclopropanecarboxylic acid C6H10O2 114.14 150864-95-2 Ethyl (-C2H5) PharmaBlock
trans-2-Ethoxycyclopropanecarboxylic acid C6H10O3 130.14 1368342-07-7 Ethoxy (-OCH2CH3) PharmaBlock

Key Comparisons :

  • Reactivity: The cyano group in trans-2-cyanocyclopropanecarboxylic acid increases electrophilicity, making it prone to nucleophilic attack, whereas the pyrazole in the target compound offers stability under acidic/basic conditions .
  • Solubility : Ethyl and ethoxy substituents (e.g., 1-ethylcyclopropanecarboxylic acid ) enhance hydrophobicity, whereas the carboxylic acid group in the target compound improves aqueous solubility at physiological pH .

Biological Activity

2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring fused with a pyrazole moiety, which contributes to its unique chemical properties. The structural formula can be represented as:

C7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2

The biological activity of 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate enzyme activity or receptor interactions, influencing various biochemical pathways. Notably, the compound has been investigated for its potential anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid exhibits promising antimicrobial properties. In a study screening various compounds, it was found to inhibit the growth of several bacterial strains effectively.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results demonstrate its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Cytokine Control (pg/mL) Treatment (pg/mL)
IL-61500600
TNF-α1200400

The reduction in cytokine levels suggests that the compound may inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole compounds, including 2-(2H-pyrazol-3-yl)cyclopropane-1-carboxylic acid. They reported significant bactericidal activity against resistant strains of bacteria, highlighting the compound's potential in treating infections caused by multi-drug resistant organisms .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of this compound. It was found to inhibit the activation of the NF-κB pathway in macrophages, leading to decreased expression of inflammatory mediators. This suggests that it could be beneficial in managing chronic inflammatory diseases .

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